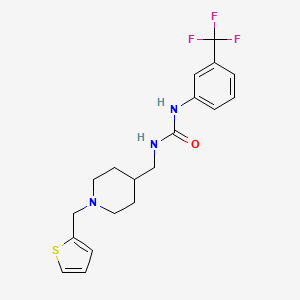

1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a piperidine core substituted with a thiophen-2-ylmethyl group and a 3-(trifluoromethyl)phenyl moiety. The urea linkage bridges the piperidine and aryl groups, a structural motif common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

1-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3OS/c20-19(21,22)15-3-1-4-16(11-15)24-18(26)23-12-14-6-8-25(9-7-14)13-17-5-2-10-27-17/h1-5,10-11,14H,6-9,12-13H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXXGKADTNXGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine moiety with a thiophene ring and a trifluoromethyl phenyl group, suggesting diverse interactions with biological targets.

Chemical Structure

The molecular formula of the compound is . Its structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the thiophene ring may enhance binding affinity due to its electron-rich nature, while the trifluoromethyl group could influence lipophilicity and metabolic stability. Although the exact mechanism is not fully elucidated, preliminary studies suggest modulation of signaling pathways associated with various diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of urea derivatives, including those structurally similar to 1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea. For example, compounds with similar urea linkages have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) around 250 μg/mL .

Anti-inflammatory Potential

Research into related compounds indicates potential anti-inflammatory effects. For instance, studies on pyrazolyl-ureas have demonstrated IC50 values in the low micromolar range against inflammatory cytokines such as IL-17 and TNFα . This suggests that 1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea may exhibit similar properties, warranting further investigation.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar derivatives can be insightful:

| Compound | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-Cyclopropyl-3-(piperidin-4-yl)methylurea | Lacks thiophene ring | Reduced binding affinity |

| 1-(Thiophen-2-ylmethyl)piperidine | No urea moiety | Limited reactivity |

| Trifluoromethyl derivatives | Fluorinated phenyl group | Enhanced metabolic stability |

This table illustrates how structural variations can significantly influence biological activity.

Case Studies

Case Study 1: Inhibition of Enzymatic Activity

A study focusing on similar urea compounds reported their efficacy as inhibitors of specific enzymes involved in inflammatory pathways. The results indicated that modifications in the side chains could enhance inhibitory potency, suggesting that further modifications to 1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea might yield more potent derivatives.

Case Study 2: Cytotoxicity Assessment

In vitro assessments revealed that certain urea derivatives exhibit cytotoxicity towards cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl was correlated with increased cytotoxic effects, indicating that 1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea may also possess anticancer potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Urea Scaffolds

The compound shares structural similarities with several urea derivatives reported in the literature:

Key Observations:

- Substituent Effects : The thiophen-2-ylmethyl group distinguishes the target compound from analogues with sulfonyl (Compound 12), acyl (Compound 11), or aliphatic (Compound 27) substituents. Thiophene may enhance lipophilicity (logP ~3.0, inferred from ) and aromatic interactions compared to bulkier adamantyl or sulfonyl groups .

- Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group in the target contrasts with the 4-(trifluoromethyl)phenyl in PTU (). Meta-substitution could alter steric or electronic interactions with target proteins .

- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to PTU derivatives (), involving coupling of substituted piperidines with isocyanates. Yields (~51–66% for analogues) suggest moderate efficiency, though exact data for the target are unavailable .

Pharmacological Potential

- sEH Inhibition : PTU derivatives () inhibit soluble epoxide hydrolase (sEH), a target for inflammation and cardiovascular diseases. The thiophene substitution may modulate potency or selectivity .

- Antimicrobial Activity : Ureas with trifluoromethyl groups () exhibit anti-tuberculosis activity. The thiophene’s electron-rich nature could enhance membrane penetration .

- Kinase Modulation : Pyridine- and thiazole-containing ureas () target kinases or GPCRs. The thiophene may compete with heterocycles like tetrazoles () in binding interactions .

Physicochemical Properties

- Hydrogen Bonding: The urea NH groups (H-bond donors) are conserved across analogues, critical for target engagement. Thiophene’s sulfur atom may introduce weak polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.